molecular formula C9H16O4S2 B14466575 Diethyl bis(methylsulfanyl)propanedioate CAS No. 69363-91-3

Diethyl bis(methylsulfanyl)propanedioate

Cat. No.: B14466575
CAS No.: 69363-91-3
M. Wt: 252.4 g/mol
InChI Key: IFAPFFUCBUWFFX-UHFFFAOYSA-N
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Description

Diethyl bis(methylsulfanyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups and two methylsulfanyl groups attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bis(methylsulfanyl)propanedioate can be synthesized through the alkylation of diethyl malonate with methylsulfanyl-containing alkyl halides. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(methylsulfanyl)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted esters, thioethers.

Scientific Research Applications

Diethyl bis(methylsulfanyl)propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl bis(methylsulfanyl)propanedioate involves its ability to undergo nucleophilic substitution reactions. The enolate ion formed from the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the electron-withdrawing ester groups, which stabilize the enolate ion and enhance its nucleophilicity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks the methylsulfanyl groups.

    Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl ester groups.

    Diethyl bis(hydroxymethyl)malonate: Contains hydroxymethyl groups instead of methylsulfanyl groups.

Uniqueness

Diethyl bis(methylsulfanyl)propanedioate is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties such as increased nucleophilicity and the ability to undergo specific oxidation reactions. These properties make it a valuable compound in organic synthesis and other applications .

Properties

CAS No.

69363-91-3

Molecular Formula

C9H16O4S2

Molecular Weight

252.4 g/mol

IUPAC Name

diethyl 2,2-bis(methylsulfanyl)propanedioate

InChI

InChI=1S/C9H16O4S2/c1-5-12-7(10)9(14-3,15-4)8(11)13-6-2/h5-6H2,1-4H3

InChI Key

IFAPFFUCBUWFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(SC)SC

Origin of Product

United States

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